2-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
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Overview
Description
2-({[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a thiazole ring, a naphthyl group, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a naphthyl-substituted thioamide and an α-haloketone. The resulting thiazole intermediate is then coupled with a cyclohexane carboxylic acid derivative under amide bond-forming conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted naphthyl derivatives.
Scientific Research Applications
2-({[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-({[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and naphthyl group can facilitate binding to active sites, while the carboxylic acid moiety may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(([4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO)CARBONYL)BENZOIC ACID
- 4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL ACETIC ACID
Uniqueness
2-({[4-(2-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its combination of a cyclohexane carboxylic acid moiety with a naphthyl-substituted thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20N2O3S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H20N2O3S/c24-19(16-7-3-4-8-17(16)20(25)26)23-21-22-18(12-27-21)15-10-9-13-5-1-2-6-14(13)11-15/h1-2,5-6,9-12,16-17H,3-4,7-8H2,(H,25,26)(H,22,23,24) |
InChI Key |
VDJHONBBLJSAHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)C(=O)O |
Origin of Product |
United States |
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